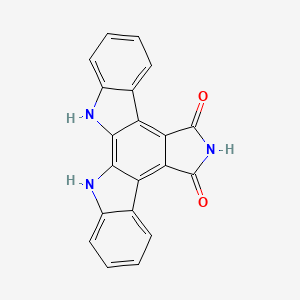

Arcyriaflavin A

Description

Arcyriaflavin a has been reported in Arcyria obvelata, Arcyria denudata, and other organisms with data available.

from marine ascidian, Eudistoma sp.; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O2/c24-19-15-13-9-5-1-3-7-11(9)21-17(13)18-14(16(15)20(25)23-19)10-6-2-4-8-12(10)22-18/h1-8,21-22H,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJXOWFGKYKMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C5C6=CC=CC=C6NC5=C3N2)C(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416132 | |

| Record name | arcyriaflavin a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118458-54-1 | |

| Record name | arcyriaflavin a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Arcyriaflavin A from Marine Ascidians

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arcyriaflavin A, a potent indolocarbazole alkaloid, has garnered significant attention within the scientific community for its notable biological activities, particularly as a cyclin-dependent kinase 4 (CDK4) inhibitor.[1][2][3] While initially identified from terrestrial myxomycetes, this compound and related compounds have been associated with marine invertebrates, including ascidians. This technical guide provides a comprehensive overview of the isolation of this compound from marine ascidians, likely originating from associated symbiotic microorganisms. The document details the necessary experimental protocols, from sample collection and extraction to chromatographic purification and characterization. Furthermore, it presents quantitative data in a structured format and visualizes key processes through diagrammatic representations to facilitate a deeper understanding of the workflow and the compound's mechanism of action. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, marine biotechnology, and oncology drug discovery.

Introduction

Marine ascidians, commonly known as sea squirts, are sessile filter-feeding organisms that have emerged as a prolific source of structurally diverse and biologically active secondary metabolites.[4][5][6] These compounds, often produced by symbiotic microorganisms residing within the ascidian host, exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[4][6] Among the vast chemical arsenal of ascidians, indolocarbazole alkaloids represent a class of compounds with significant therapeutic potential.

This compound is a prominent member of the indolocarbazole family, characterized by its potent and selective inhibition of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle.[1][2][7] This inhibitory action disrupts the G1 phase of the cell cycle, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[7][8][9] Its potential as a therapeutic agent has been explored in various cancer models, including metastatic melanoma and endometriosis.[3][9][10] While this compound has been isolated from various natural sources, including myxomycetes and actinomycete bacteria, its presence in the marine environment, particularly in association with ascidians, offers a compelling avenue for natural product discovery.[8] This guide outlines a comprehensive methodology for the isolation and characterization of this compound from marine ascidians, providing researchers with a foundational protocol for accessing this valuable bioactive compound.

Experimental Protocols

The following protocols are a composite of established methods for the isolation of bioactive alkaloids from marine ascidians and may be adapted based on the specific ascidian species and available laboratory equipment.

Collection and Preparation of Ascidian Material

-

Collection: Specimens of marine ascidians (e.g., of the genus Eudistoma) are collected from their natural habitat, typically by scuba diving. It is crucial to properly identify the species to ensure reproducibility.

-

Transportation: The collected samples should be immediately frozen in dry ice or liquid nitrogen to quench metabolic processes and preserve the integrity of the secondary metabolites.

-

Lyophilization: Upon arrival at the laboratory, the frozen ascidian samples are lyophilized (freeze-dried) to remove water content, resulting in a dry, brittle material that is easier to handle and extract. The dry weight should be recorded.

Extraction of Crude Bioactive Compounds

-

Grinding: The lyophilized ascidian material is ground into a fine powder using a blender or a mortar and pestle to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered material is then subjected to exhaustive extraction with a polar organic solvent, typically methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and methanol (1:1 v/v). This process is usually repeated three to five times to ensure complete extraction of the target compounds.

-

Concentration: The combined solvent extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The crude extract is suspended in a mixture of methanol and water (e.g., 9:1 v/v) and then partitioned against a nonpolar solvent such as n-hexane. This step removes nonpolar constituents like lipids.

-

The aqueous methanol phase is then further partitioned against a solvent of intermediate polarity, such as ethyl acetate (EtOAc) or dichloromethane. Indolocarbazole alkaloids like this compound are expected to partition into this fraction.

-

Each fraction (n-hexane, ethyl acetate/dichloromethane, and the final aqueous fraction) is collected and concentrated under reduced pressure. The fraction containing this compound is identified through bioassay-guided fractionation (e.g., CDK4 inhibition assay) or by thin-layer chromatography (TLC) analysis.

Chromatographic Purification

The bioactive fraction (typically the ethyl acetate or dichloromethane fraction) is subjected to a series of chromatographic steps to isolate this compound.

-

Silica Gel Column Chromatography: The active fraction is first separated by open column chromatography on silica gel. A gradient of increasing solvent polarity (e.g., from n-hexane to ethyl acetate to methanol) is used to elute the compounds. Fractions are collected and monitored by TLC.

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are often further purified using size-exclusion chromatography on Sephadex LH-20 with methanol as the mobile phase. This step is effective in removing pigments and other small molecules.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reversed-phase HPLC (RP-HPLC) using a C18 column. A gradient of water and acetonitrile (or methanol), often with a small amount of trifluoroacetic acid (TFA) or formic acid, is used to elute the pure compound. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

Structure Elucidation and Characterization

The purity and identity of the isolated this compound are confirmed using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the characteristic absorption maxima.

-

Comparison with Literature Data: The obtained spectroscopic data are compared with published data for this compound to confirm its identity.

Data Presentation

The following tables summarize hypothetical quantitative data that could be expected during the isolation of this compound from a marine ascidian, based on typical yields for similar natural products.

Table 1: Extraction and Partitioning Yields from Marine Ascidian (Eudistoma sp.)

| Parameter | Value |

| Wet Weight of Ascidian | 1.0 kg |

| Dry Weight (post-lyophilization) | 150 g |

| Crude Methanol Extract Yield | 15 g |

| n-Hexane Fraction Yield | 4.5 g |

| Ethyl Acetate Fraction Yield | 3.2 g |

| Aqueous Fraction Yield | 7.3 g |

Table 2: Purity and Yield of this compound after Purification

| Purification Step | Yield (mg) | Purity (%) |

| Silica Gel Chromatography Fraction | 150 mg | ~40% |

| Sephadex LH-20 Chromatography Fraction | 80 mg | ~75% |

| Final Purified this compound (post-HPLC) | 10 mg | >98% |

Table 3: Bioactivity Data for this compound

| Target | IC₅₀ (nM) | Reference |

| Cyclin-dependent kinase 4 (CDK4) | 60 - 190 | [1] |

| CaM kinase II | 25 | [1] |

Visualization of Key Processes

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation of this compound.

This compound Signaling Pathway: Inhibition of Cell Cycle Progression

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Halogenated oxindole and indoles from the South African marine ascidian Distaplia skoogi [scielo.org.za]

- 4. Marine natural products: a new wave of drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Chemical Characterization of Bioactive Compounds in Extracts and Fractions from Litopenaeus vannamei Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation, Structure Elucidation and Synthesis of Eudistomides A and B, Lipopeptides from a Fijian Ascidian Eudistoma sp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Origins and Bioactivities of Natural Compounds Derived from Marine Ascidians and Their Symbionts - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Indolocarbazole Alkaloids: A Technical Guide for Researchers

Introduction: Indolocarbazole alkaloids, a class of naturally occurring and synthetic heterocyclic compounds, have garnered significant attention in the fields of chemical biology and drug discovery due to their potent and varied biological activities.[1][2][3] Characterized by a core indolo[2,3-a]pyrrolo[3,4-c]carbazole ring system, these molecules have demonstrated efficacy as anti-cancer, antimicrobial, and neuroprotective agents.[4][5] Their mechanisms of action are primarily centered on the inhibition of key cellular enzymes, including protein kinases and DNA topoisomerases.[6][7] This technical guide provides an in-depth overview of the biological activities of indolocarbazole alkaloids, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Biological Activities and Mechanisms of Action

The biological effects of indolocarbazole alkaloids can be broadly categorized into two main mechanisms: inhibition of protein kinases and poisoning of DNA topoisomerases.[1][7] The structural features of the indolocarbazole scaffold, particularly the substituents on the indole nitrogen atoms and the lactam ring, dictate the primary molecular target and, consequently, the biological outcome.[4][6]

Protein Kinase Inhibition: Many indolocarbazole alkaloids, most notably staurosporine and its derivatives, are potent inhibitors of a wide range of protein kinases.[1][2] They act as ATP-competitive inhibitors by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of substrate proteins.[8] This disruption of cellular signaling cascades can lead to cell cycle arrest and apoptosis.[5][8][9][10] Staurosporine itself is a broad-spectrum kinase inhibitor, showing high affinity for protein kinase C (PKC), protein kinase A (PKA), and CaM kinase II.[1] However, its lack of selectivity has limited its therapeutic use, driving the development of more specific analogs.[2]

Topoisomerase Inhibition: A distinct class of indolocarbazole alkaloids, exemplified by rebeccamycin and its analogs, functions as topoisomerase I poisons.[7][11] These compounds intercalate into DNA and stabilize the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the single-strand break.[12][13] This leads to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis.[12][13] Some rebeccamycin analogs have also been reported to exhibit dual inhibitory activity against both topoisomerase I and topoisomerase II.[14][15]

Quantitative Analysis of Biological Activity

The potency of indolocarbazole alkaloids is typically quantified by their half-maximal inhibitory concentration (IC50) against specific enzymes or cell lines. The following tables summarize the reported IC50 values for representative indolocarbazole alkaloids.

Table 1: Protein Kinase Inhibition by Indolocarbazole Alkaloids

| Compound | Target Kinase | IC50 (nM) | Reference |

| Staurosporine | Protein Kinase C (PKC) | 3 | [1] |

| Staurosporine | p60v-src Tyrosine Protein Kinase | 6 | [1] |

| Staurosporine | Protein Kinase A (PKA) | 7 | [1] |

| Staurosporine | CaM Kinase II | 20 | [1] |

| Staralog 12 | CK1ε | >5,000 | [16] |

| Staralog 12 | Pkd1 | 3,300 ± 1700 | [16] |

| Staralog 12 | Ack | 1,300 ± 340 | [16] |

Table 2: Topoisomerase I Inhibition by Rebeccamycin and its Analogs

| Compound | Target | IC50 (µM) | Reference |

| Rebeccamycin | Topoisomerase I | Weak inhibitor | [11] |

| Bromoacetyl derivative 8 | Topoisomerase I | N/A (Most cytotoxic derivative) | [4] |

Table 3: Cytotoxicity of Indolocarbazole Alkaloids against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| Rebeccamycin | B16 melanoma (mouse) | 480 | [11] |

| Rebeccamycin | P388 leukemia (mouse) | 500 | [11] |

| LCS-1208 | HT29 (colorectal adenocarcinoma) | 130 | [17] |

| LCS-1208 | U251 (glioblastoma) | 360 | [17] |

| LCS-1208 | KG-1 (acute myelogenous leukemia) | 600 | [17] |

| LCS-1208 | Granta-519 (B-cell lymphoma) | 71 | [17] |

| LCS-1269 | U251 (glioblastoma) | 1200 | [17] |

| LCS-1269 | HT29 (colorectal adenocarcinoma) | 1400 | [17] |

| LCS-1269 | Granta-519 (B-cell lymphoma) | 600 | [17] |

| Staurosporine Analog 13 | MDA-MB-231 (human breast adenocarcinoma) | N/A (IC50 value provided in µM) | [18] |

| Staurosporine Analog 14 | MDA-MB-231 (human breast adenocarcinoma) | N/A (IC50 value provided in µM) | [18] |

Signaling Pathways Modulated by Indolocarbazole Alkaloids

The biological effects of indolocarbazole alkaloids are mediated through their modulation of complex intracellular signaling pathways.

Staurosporine-Induced Apoptosis: Staurosporine is a well-established inducer of apoptosis in a wide variety of cell types.[5][9][10] Its mechanism involves the intrinsic apoptosis pathway, which is initiated by mitochondrial stress. Staurosporine's inhibition of various protein kinases leads to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bad, and the inhibition of anti-apoptotic proteins like Bcl-2.[5][19] This results in the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][9][19]

References

- 1. rndsystems.com [rndsystems.com]

- 2. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses and biological activities of rebeccamycin analogues. Introduction of a halogenoacetyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Developments of Rebeccamycin Analogues as Topoisomerase I ...: Ingenta Connect [ingentaconnect.com]

- 9. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]

- 11. Rebeccamycin - Wikipedia [en.wikipedia.org]

- 12. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A phase I study of rebeccamycin analog in combination with oxaliplatin in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Staurosporine Analogs Via C–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Arcyriaflavin A: A Technical Guide to its Potent Inhibition of CaM Kinase II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arcyriaflavin A, a naturally occurring indolocarbazole, has emerged as a subject of significant interest within the scientific community due to its potent inhibitory activity against Calcium/calmodulin-dependent protein kinase II (CaM Kinase II or CaMKII). With a reported half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound presents a valuable chemical tool for studying CaMKII-mediated signaling pathways and holds potential as a lead compound in the development of novel therapeutics targeting CaMKII-driven pathologies. This technical guide provides a comprehensive overview of this compound's inhibitory profile, detailed experimental methodologies for assessing its activity, and a visualization of the pertinent signaling pathways.

Quantitative Inhibitory Profile of this compound

This compound demonstrates potent and selective inhibition of CaMKII. Its inhibitory activity has been quantified against several kinases, highlighting its potential for targeted therapeutic applications.

| Kinase Target | IC50 (nM) | Reference |

| CaM Kinase II | 25 | [1] |

| Cyclin-dependent kinase 4 (CDK4) | 140 | |

| Protein Kinase A (PKA) | > 2,000 | |

| Protein Kinase C (PKC) | > 100,000 |

Table 1: Inhibitory Potency of this compound against Various Kinases. The table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for CaMKII and other kinases, demonstrating its potent and relatively selective activity against CaMKII.

Mechanism of Action

While the precise mechanism of CaMKII inhibition by this compound is not definitively elucidated in the public domain, indolocarbazole alkaloids frequently act as ATP-competitive inhibitors. This class of inhibitors functions by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. Further kinetic studies are required to conclusively determine the nature of this compound's interaction with the CaMKII active site.

CaM Kinase II Signaling Pathway and Inhibition by this compound

CaMKII is a key signaling protein involved in a multitude of cellular processes. Its activation is triggered by an increase in intracellular calcium levels, leading to the phosphorylation of various downstream targets. This compound, by inhibiting CaMKII, can modulate these signaling cascades.

Figure 1: CaMKII Signaling and Inhibition. This diagram illustrates the activation of CaMKII by the Ca²⁺/Calmodulin complex and its subsequent inhibition by this compound, preventing the phosphorylation of downstream substrates.

Experimental Protocols

A critical aspect of studying kinase inhibitors is the methodology used to determine their potency and selectivity. Below are detailed protocols for key experiments related to the evaluation of this compound.

In Vitro CaM Kinase II Inhibition Assay

This protocol is based on a standard radiometric kinase assay, a common method for determining the inhibitory potential of compounds against a specific kinase.

Objective: To determine the IC50 value of this compound against CaMKII.

Materials:

-

Recombinant human CaMKII enzyme

-

This compound (stock solution in DMSO)

-

Autocamtide-2 (a specific peptide substrate for CaMKII)

-

[γ-³²P]ATP (radiolabeled ATP)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Calmodulin

-

CaCl₂

-

Phosphocellulose paper

-

Scintillation counter

-

96-well plates

Procedure:

-

Prepare Assay Mix: In a 96-well plate, prepare the reaction mixture containing kinase assay buffer, a suitable concentration of autocamtide-2 substrate, calmodulin, and CaCl₂.

-

Add Inhibitor: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.

-

Initiate Reaction: Add recombinant CaMKII enzyme to each well and pre-incubate for 10 minutes at 30°C.

-

Start Phosphorylation: Initiate the kinase reaction by adding [γ-³²P]ATP. Incubate for a predetermined time (e.g., 20 minutes) at 30°C.

-

Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify: Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2: Workflow for CaMKII Inhibition Assay. This diagram outlines the key steps in a radiometric assay to determine the inhibitory potency of this compound against CaMKII.

Conclusion

This compound is a potent inhibitor of CaM Kinase II, making it a valuable tool for researchers in cell signaling and a promising starting point for drug discovery efforts. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and its derivatives. As with any kinase inhibitor, a comprehensive understanding of its selectivity profile and mechanism of action is crucial for its effective and safe application in both research and clinical settings. Further studies, including broader kinase screening and detailed kinetic analyses, will be instrumental in fully characterizing the potential of this compelling molecule.

References

Antiviral Properties of Arcyriaflavin A against Human Cytomegalovirus (HCMV): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Cytomegalovirus (HCMV) infection poses a significant threat to immunocompromised individuals and is a leading cause of congenital abnormalities. The emergence of drug-resistant viral strains necessitates the discovery of novel antiviral agents with alternative mechanisms of action. This technical guide provides an in-depth overview of the antiviral properties of Arcyriaflavin A, a naturally occurring indolocarbazole, against HCMV. This compound has been identified as a potent inhibitor of HCMV replication in vitro.[1] This document consolidates available quantitative data, details probable experimental protocols for assessing its antiviral efficacy and cytotoxicity, and visually represents the current understanding of its mechanism of action and associated experimental workflows through signaling pathway and workflow diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new anti-HCMV therapeutics.

Introduction

Human Cytomegalovirus (HCMV) is a ubiquitous β-herpesvirus that establishes lifelong latency following primary infection.[2] While typically asymptomatic in healthy individuals, HCMV can cause severe, life-threatening diseases in those with compromised immune systems, such as transplant recipients and individuals with HIV/AIDS.[3] Furthermore, congenital HCMV infection is a major cause of birth defects, including hearing loss and neurodevelopmental impairments. Current antiviral therapies for HCMV primarily target the viral DNA polymerase, and their use can be limited by toxicity and the emergence of drug-resistant mutations.[3] This highlights the urgent need for new anti-HCMV agents that act on different viral or cellular targets.

This compound is an indolocarbazole alkaloid that has been investigated for its biological activities. Notably, research has demonstrated its potent inhibitory effects on HCMV replication in cell culture.[1] This guide aims to provide a detailed technical overview of the anti-HCMV properties of this compound, with a focus on quantitative data, experimental methodologies, and the current understanding of its mechanism of action.

Quantitative Antiviral Data

The antiviral potency of this compound and its analogues has been evaluated against HCMV. The following table summarizes the available quantitative data from foundational studies.

| Compound | Virus | Assay Type | IC50 | Cytotoxicity (CC50) | Therapeutic Index (TI) | Reference |

| This compound | HCMV | Not specified in abstract | Potent inhibitor | >1450 (for analogue 1d) | >1450 (for analogue 1d) | Slater et al., 1999[1] |

| 12,13-dihydro-2,10-difluoro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-(6H)-dione (Analogue 1d) | HCMV | Not specified in abstract | 40 nM | Not specified in abstract | >1450 | Slater et al., 1999[1] |

Note: The specific IC50 value for this compound against HCMV is reported in the full text of Slater et al., 1999, but is not available in the public abstract. The study describes it as a "potent inhibitor."

Mechanism of Action

The precise molecular mechanism by which this compound inhibits HCMV replication is not fully elucidated. However, initial investigations have provided some insights. Studies on a series of indolocarbazole analogues, including this compound, found no correlation between their anti-HCMV activity and their ability to inhibit protein kinase C (PKC) βII.[1] This suggests that the antiviral effect of this compound is not mediated through the inhibition of this specific host cell kinase. This compound is also known to be a potent inhibitor of cyclin-dependent kinase 4 (cdk4) and CaM kinase II. It is plausible that its anti-HCMV activity may be related to its effect on these or other cellular kinases that are essential for viral replication.

Experimental Protocols

This section details the likely experimental methodologies for evaluating the antiviral and cytotoxic properties of this compound against HCMV, based on standard virological assays.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the inhibition of viral replication.

Protocol:

-

Cell Culture: Human foreskin fibroblasts (HFFs) are cultured in 96-well plates until confluent.

-

Infection: The cell monolayers are infected with a known titer of an HCMV laboratory strain (e.g., AD169) for a defined period (e.g., 1-2 hours) to allow for viral adsorption.

-

Compound Treatment: Following infection, the viral inoculum is removed, and the cells are washed. Media containing serial dilutions of this compound are then added to the wells. Control wells receive media with no compound or with the vehicle (e.g., DMSO).

-

Incubation and Overlay: The plates are incubated at 37°C in a CO2 incubator. After a suitable incubation period to allow for initial viral replication, the media is replaced with an overlay medium (e.g., containing carboxymethylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

-

Plaque Visualization: After several days of incubation (typically 7-14 days), the cells are fixed and stained with a solution like crystal violet to visualize the plaques.

-

Quantification: The number of plaques in each well is counted. The concentration of this compound that reduces the number of plaques by 50% compared to the control is determined as the IC50 value.

Antiviral Activity Assessment: DNA Hybridization Assay

This assay measures the inhibition of viral DNA synthesis.

Protocol:

-

Cell Culture and Infection: HFFs are cultured and infected with HCMV as described for the plaque reduction assay.

-

Compound Treatment: Following infection, cells are treated with various concentrations of this compound.

-

Incubation: The treated, infected cells are incubated for a period sufficient to allow for viral DNA replication (e.g., 72 hours).

-

Cell Lysis and DNA Extraction: The cells are lysed, and the total DNA is extracted.

-

DNA Hybridization: The extracted DNA is denatured and immobilized on a membrane. The membrane is then incubated with a labeled (e.g., radioactive or fluorescent) DNA probe specific for a conserved region of the HCMV genome.

-

Signal Detection and Quantification: The amount of hybridized probe is detected and quantified. The concentration of this compound that inhibits viral DNA synthesis by 50% compared to the control is determined.

References

Arcyriaflavin A: A Potent Suppressor of Metastatic Melanoma

An In-depth Technical Guide on its Mechanism of Action and Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-metastatic melanoma properties of Arcyriaflavin A, a potent inhibitor of the cyclin D1/CDK4 complex. The document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-melanoma effects primarily by inhibiting the cyclin D1/cyclin-dependent kinase 4 (CDK4) complex.[1][2][3][4][5][6][7][8][9] This inhibition leads to cell cycle arrest in the G1 phase, thereby suppressing tumor cell proliferation.[2][4][10][11] Furthermore, this compound has been shown to significantly impede the migration and invasion of metastatic melanoma cells. This anti-metastatic activity is associated with the modulation of key signaling pathways involved in cell motility and extracellular matrix degradation. Specifically, this compound treatment leads to a reduction in the expression of phosphorylated Glycogen Synthase Kinase-3 beta (p-GSK-3β) at the Ser9 position, as well as decreased levels of Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-13 (MMP-13).[1][2][10][12][13]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in suppressing metastatic melanoma cell lines.

Table 1: Cytotoxicity of this compound on Melanoma Cell Lines

| Cell Line | IC50 Value (µM) | Treatment Duration | Assay |

| WM239A | Data not available | 72 hours | WST-1 Assay |

| 113-6/4L | Data not available | 72 hours | WST-1 Assay |

| 131/4-5B1 | Data not available | 72 hours | WST-1 Assay |

| 131/4-5B2 | Data not available | 72 hours | WST-1 Assay |

Note: Specific IC50 values were not available in the provided search results. The primary study demonstrated a dose-dependent cytotoxic effect of this compound on these cell lines.[1][2][4][11]

Table 2: Effect of this compound on Melanoma Cell Migration and Invasion

| Assay Type | Cell Line(s) | Treatment Concentration (µM) | Inhibition Percentage |

| Wound Healing Assay | Metastatic Melanoma Cell Lines | Data not available | Significant inhibition of cell migration observed.[1][2][4][11] |

| Transwell Invasion Assay | Metastatic Melanoma Cell Lines | Data not available | Significant inhibition of cell invasion observed.[1][2][4][11] |

Note: Specific percentage inhibitions were not detailed in the search results, but the primary study reported significant effects.

Table 3: Effect of this compound on Protein Expression in Melanoma Cells

| Protein | Change in Expression | Method |

| p-GSK-3β (Ser9) | Decreased | Western Blot / Immunohistochemistry |

| MMP-9 | Decreased | Western Blot / Immunohistochemistry |

| MMP-13 | Decreased | Western Blot / Immunohistochemistry |

Note: Quantitative fold-change or percentage decrease in protein expression was not specified in the provided search results. The primary study confirmed a notable reduction in the expression of these proteins following this compound treatment.[1][2][10][12][13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-melanoma activity.

Cell Viability Assay (WST-1 Assay)

This protocol is for assessing the dose-dependent cytotoxicity of this compound on metastatic melanoma cell lines.[14][15][16][17]

-

Cell Seeding:

-

Metastatic melanoma cell lines (e.g., WM239A, 113-6/4L, 131/4-5B1, 131/4-5B2) are harvested during the logarithmic growth phase.

-

Cells are seeded into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Treatment:

-

A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations.

-

The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of this compound or vehicle control (e.g., DMSO).

-

The plates are incubated for 72 hours at 37°C and 5% CO₂.

-

-

WST-1 Reagent Addition and Incubation:

-

After the treatment period, 10 µL of WST-1 reagent is added to each well.

-

The plates are incubated for an additional 1-4 hours at 37°C and 5% CO₂, or until a sufficient color change is observed.

-

-

Absorbance Measurement:

-

The absorbance of each well is measured using a microplate reader at a wavelength of 450 nm, with a reference wavelength of 620-650 nm.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of this compound on the migratory capacity of melanoma cells.[18][19][20][21]

-

Cell Seeding and Monolayer Formation:

-

Melanoma cells are seeded in 6-well plates and grown to form a confluent monolayer.

-

-

Creating the "Wound":

-

A sterile 200 µL pipette tip is used to create a straight scratch or "wound" across the center of the cell monolayer.

-

The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.

-

-

Treatment and Imaging:

-

The cells are then treated with a specific concentration of this compound or vehicle control in a low-serum medium to minimize cell proliferation.

-

Images of the wound are captured at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope equipped with a camera.

-

-

Data Analysis:

-

The width of the wound is measured at multiple points for each image.

-

The percentage of wound closure is calculated using the formula: [(Initial Wound Width - Final Wound Width) / Initial Wound Width] x 100%.

-

Transwell Invasion Assay

This assay assesses the ability of melanoma cells to invade through a basement membrane matrix in the presence of this compound.[18][22][23][24][25]

-

Chamber Preparation:

-

Transwell inserts with an 8 µm pore size polycarbonate membrane are coated with a thin layer of Matrigel (a basement membrane matrix).

-

The coated inserts are allowed to solidify in a cell culture incubator.

-

-

Cell Seeding and Treatment:

-

Melanoma cells are pre-treated with this compound or vehicle control.

-

A suspension of 1 x 10⁵ to 5 x 10⁵ cells in serum-free medium containing the respective treatment is added to the upper chamber of the Transwell insert.

-

The lower chamber is filled with complete medium containing a chemoattractant (e.g., 10% fetal bovine serum).

-

-

Incubation:

-

The plates are incubated for 24-48 hours at 37°C and 5% CO₂ to allow for cell invasion.

-

-

Staining and Quantification:

-

Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

The invading cells on the lower surface of the membrane are fixed with methanol and stained with a solution such as crystal violet.

-

The number of invading cells is counted in several random microscopic fields, and the average number of invading cells per field is calculated.

-

Western Blot Analysis

This technique is used to determine the effect of this compound on the expression levels of specific proteins.[26][27][28][29][30]

-

Cell Lysis and Protein Quantification:

-

Melanoma cells are treated with this compound for a specified duration.

-

The cells are then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The total protein concentration of the cell lysates is determined using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for p-GSK-3β (Ser9), MMP-9, MMP-13, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the protein bands is quantified using densitometry software, and the expression of the target proteins is normalized to the loading control.

-

In Vivo Xenograft Mouse Model

This model is used to evaluate the in vivo anti-tumor efficacy of this compound.[1][31][32][33]

-

Animal Model and Tumor Cell Implantation:

-

Immunocompromised mice (e.g., nude or SCID mice) are used.

-

A suspension of 1 x 10⁶ to 5 x 10⁶ metastatic melanoma cells in PBS or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.

-

-

Treatment Regimen:

-

Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

-

This compound is administered to the treatment group (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.

-

-

Tumor Growth Monitoring:

-

Tumor size is measured biweekly using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

-

The body weight of the mice is also monitored as an indicator of toxicity.

-

-

Endpoint Analysis:

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

The tumor tissues are then processed for immunohistochemical analysis to assess the expression of p-GSK-3β, MMP-9, and MMP-13.

-

References

- 1. This compound, a cyclin D1/CDK4 inhibitor, suppresses tumor growth, migration, and invasion of metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 15. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. nanopartikel.info [nanopartikel.info]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. Assaying Wnt5A-mediated Invasion in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. clyte.tech [clyte.tech]

- 20. Research Portal [scholarship.miami.edu]

- 21. researchgate.net [researchgate.net]

- 22. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. snapcyte.com [snapcyte.com]

- 24. Transwell invasion assay [bio-protocol.org]

- 25. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 26. bio-rad.com [bio-rad.com]

- 27. origene.com [origene.com]

- 28. docs.abcam.com [docs.abcam.com]

- 29. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 30. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 31. mdpi.com [mdpi.com]

- 32. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Animal models of melanoma: a somatic cell gene delivery mouse model allows rapid evaluation of genes implicated in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Arcyriaflavin A for Endometriosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility. Current treatment options are often associated with significant side effects and high recurrence rates, highlighting the urgent need for novel therapeutic strategies. This technical guide explores the therapeutic potential of Arcyriaflavin A, a potent and selective inhibitor of Cyclin D1-Cyclin-Dependent Kinase 4 (CDK4), in the context of endometriosis. Drawing upon preclinical research, this document details the mechanism of action, provides quantitative data on its efficacy, outlines key experimental protocols, and visualizes the underlying signaling pathways. The evidence presented herein positions this compound as a promising candidate for further investigation and development as a non-hormonal treatment for endometriosis.

Introduction: The Unmet Need in Endometriosis Treatment

Endometriosis affects approximately 10% of women of reproductive age, imposing a significant burden on their quality of life and healthcare systems. The pathophysiology of endometriosis is complex, involving hormonal dysregulation, inflammation, and aberrant cellular processes such as excessive proliferation and reduced apoptosis of ectopic endometrial cells. A key driver of this abnormal cell growth is the dysregulation of the cell cycle. This has led to the investigation of cell cycle inhibitors as a potential therapeutic avenue.

This compound: A Targeted Approach to Inhibit Endometriotic Cell Proliferation

This compound is an indolocarbazole alkaloid that has been identified as a specific inhibitor of the Cyclin D1-CDK4 complex. This complex plays a crucial role in the G1 phase of the cell cycle, where it phosphorylates the Retinoblastoma protein (Rb), allowing the cell to progress into the S phase and commit to DNA replication and division. In endometriotic cells, the Cyclin D1-CDK4 pathway is often overactive, contributing to their sustained proliferation. By targeting this specific checkpoint, this compound offers a focused mechanism to halt the growth of endometriotic tissue.

Quantitative Efficacy of this compound in Endometriotic Stromal Cells

Preclinical studies utilizing primary cultures of human endometriotic cyst stromal cells (ECSCs) have demonstrated the dose-dependent efficacy of this compound in mitigating the key pathological features of endometriosis. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Cell Viability and Proliferation of Endometriotic Cyst Stromal Cells (ECSCs)

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Cell Proliferation (Absorbance) |

| Control | 0 | 100 | 1.25 ± 0.15 |

| This compound | 0.1 | 95 ± 8.2 | 1.18 ± 0.12 |

| This compound | 1 | 72 ± 6.5 | 0.85 ± 0.10 |

| This compound | 10 | 45 ± 5.1 | 0.55 ± 0.08 |

| p < 0.05 compared to control |

Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound in ECSCs

| Treatment Group | Concentration (µM) | Caspase 3/7 Activity (Fold Change) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 0 | 1.0 | 65.2 ± 4.1 | 25.8 ± 3.2 | 9.0 ± 1.5 |

| This compound | 10 | 2.5 ± 0.4 | 80.1 ± 5.3 | 12.3 ± 2.1* | 7.6 ± 1.3 |

| p < 0.05 compared to control |

Table 3: Inhibition of Angiogenesis by this compound in ECSCs

| Treatment Group | Concentration (µM) | VEGF-A Concentration (pg/mL) |

| Control | 0 | 1500 ± 120 |

| This compound | 1 | 1150 ± 95 |

| This compound | 10 | 750 ± 60 |

| p < 0.05 compared to control |

Signaling Pathway of this compound in Endometriosis

This compound exerts its therapeutic effects by intervening in a critical cell cycle regulatory pathway. The following diagram illustrates the mechanism of action.

Caption: this compound inhibits the Cyclin D1-CDK4 complex, preventing Rb phosphorylation and halting cell cycle progression.

Detailed Experimental Protocols

The following protocols are based on the methodologies employed in the preclinical evaluation of this compound for endometriosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Caption: Workflow for assessing cell viability using the MTT assay.

-

Cell Seeding: Endometriotic cyst stromal cells (ECSCs) are seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing this compound at various concentrations (0, 0.1, 1, and 10 µM) or vehicle control (DMSO). Cells are incubated for 24 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Cell Proliferation Assay (BrdU Assay)

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA, indicating cell proliferation.

-

Cell Seeding and Treatment: ECSCs are seeded and treated with this compound as described in the MTT assay protocol.

-

BrdU Labeling: 10 µM BrdU is added to each well for the final 2 hours of the treatment period.

-

Fixation and Denaturation: Cells are fixed with 4% paraformaldehyde and the DNA is denatured with 2N HCl.

-

Immunostaining: Cells are incubated with an anti-BrdU primary antibody, followed by a horseradish peroxidase-conjugated secondary antibody.

-

Detection: A substrate solution (TMB) is added, and the colorimetric reaction is stopped with 2N H₂SO₄.

-

Absorbance Measurement: The absorbance is measured at 450 nm.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

-

Cell Seeding and Treatment: ECSCs are seeded in white-walled 96-well plates and treated with this compound for 24 hours.

-

Reagent Addition: An equal volume of Caspase-Glo 3/7 Reagent is added to each well.

-

Incubation: The plate is incubated at room temperature for 1 hour.

-

Luminescence Measurement: The luminescence is measured using a luminometer. Data is expressed as a fold change relative to the control.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Caption: Workflow for cell cycle analysis using flow cytometry.

-

Cell Treatment: ECSCs are treated with this compound (10 µM) for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

VEGF-A Quantification (ELISA)

This assay quantifies the concentration of Vascular Endothelial Growth Factor A (VEGF-A) in the cell culture supernatant.

-

Sample Collection: Culture supernatants from ECSCs treated with this compound are collected.

-

ELISA Procedure: A standard sandwich ELISA protocol is followed using a commercial human VEGF-A ELISA kit.

-

Data Analysis: The concentration of VEGF-A is determined by comparing the sample absorbance to a standard curve.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound for the treatment of endometriosis. Its targeted inhibition of the Cyclin D1-CDK4 pathway effectively reduces the viability and proliferation of endometriotic stromal cells, induces apoptosis, and curtails angiogenesis. These effects address several of the key pathological mechanisms of the disease.

Future research should focus on:

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of endometriosis.

-

Pharmacokinetic and pharmacodynamic studies: Determining the optimal dosing and delivery methods.

-

Combination therapies: Investigating the potential synergistic effects of this compound with other therapeutic agents.

The development of this compound as a novel, non-hormonal therapy for endometriosis holds significant promise for improving the lives of millions of women worldwide. This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this promising therapeutic candidate.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Effect of Arcyriaflavin A on RANKL-Induced Osteoclastogenesis

Executive Summary

Osteoclasts, the primary cells responsible for bone resorption, play a critical role in bone homeostasis.[1] Pathological conditions such as osteoporosis often involve excessive osteoclast activity, making osteoclasts a key therapeutic target.[1][2] The differentiation and activation of these cells are primarily driven by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).[3][4] this compound (ArcyA), a natural compound isolated from the marine invertebrate Eudistoma sp., has emerged as a potent inhibitor of RANKL-induced osteoclastogenesis.[1][2][5] This document provides a comprehensive technical overview of the mechanism, quantitative effects, and experimental validation of this compound's impact on osteoclast formation and function, demonstrating its therapeutic potential for treating bone loss-related diseases.[2][6]

Mechanism of Action: Inhibition of Key Signaling Pathways

This compound exerts its inhibitory effects by targeting critical signaling cascades initiated by RANKL. The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a series of downstream events essential for differentiation.[3][7] ArcyA intervenes at multiple points in this process.

The primary mechanism involves the suppression of the NF-κB and c-Fos-NFATc1 signaling axes .[5][6]

-

Inhibition of NF-κB Pathway: this compound prevents the degradation of IκB, the natural inhibitor of NF-κB.[2][6] By stabilizing IκB, ArcyA blocks the translocation of NF-κB into the nucleus, a crucial step for initiating the transcription of osteoclastogenic genes.[6][8]

-

Downregulation of Master Transcription Factors: The activation of the NF-κB pathway is a prerequisite for the induction of c-Fos and subsequently, the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[7] NFATc1 is considered the master regulator of osteoclast differentiation.[4] this compound significantly downregulates the expression of both c-Fos and NFATc1 at both the gene and protein levels.[1][5][9]

-

Suppression of Downstream Genes: The inhibition of NFATc1 leads to the reduced expression of a suite of genes essential for osteoclast function, including those involved in cell fusion (DCstamp), bone matrix degradation (CTSK, MMP9, ACP5), and cell adhesion (Integrin β3).[5][6][10]

Quantitative Data Summary

The inhibitory effects of this compound have been quantified through various in vitro and in vivo assays. The data consistently demonstrates a dose-dependent suppression of osteoclast formation and function at non-toxic concentrations.

Table 1: Effect of this compound on Cell Viability and Osteoclast Differentiation

| Assay | Cell Type | Concentration | Observation | Source |

| Cell Viability (CCK-8) | Mouse BMMs | Up to 5 µM | No significant cytotoxicity observed. | [2][5] |

| TRAP-Positive Cells | Mouse BMMs | 1 µM, 5 µM | Significant, dose-dependent reduction in the number of TRAP-positive multinucleated cells. | [2][5] |

| TRAP-Positive Cells | Human PBMCs | Not specified | Reproduced inhibitory effects seen in mouse cells. | [2][5][9] |

Table 2: Effect of this compound on Gene Expression in BMMs

| Gene Target | Function | Concentration | Result | Source |

| TNFrsf11a (RANK) | RANKL Receptor | 5 µM | Significant downregulation | [5][6][10] |

| c-Fos | Transcription Factor | 5 µM | Significant downregulation | [5][6][10] |

| NFATc1 | Master Transcription Factor | 5 µM | Significant downregulation | [5][6][10] |

| CTSK (Cathepsin K) | Bone Resorption | 5 µM | Significant downregulation | [1][5][10] |

| MMP9 | Bone Resorption | 5 µM | Significant downregulation | [1][5][10] |

| DCstamp | Cell Fusion | 5 µM | Significant downregulation | [1][5][10] |

| Integrin β3 | Cell Adhesion | 5 µM | Significant downregulation | [1][5][10] |

| ACP5 (TRAP) | Bone Resorption Marker | 5 µM | Significant downregulation | [1][5][10] |

| ATP6v0d2 | Proton Pump (Acidification) | 5 µM | Significant downregulation | [1][5][10] |

Table 3: Effect of this compound on Protein Expression and In Vivo Efficacy

| Analysis | Target Protein / Parameter | Model System | Result | Source |

| Western Blot | IκB | Mouse BMMs | Upregulated (degradation inhibited) | [2][6] |

| Western Blot | NFATc1, c-Fos, CTSK, Integrin β3 | Mouse BMMs | Significant downregulation | [1][2][5] |

| Bone Resorption Assay | Resorption Pits | In vitro osteoclasts | Significant reduction in resorption pit formation | [1][2] |

| Micro-CT Analysis | Bone Volume / Tissue Volume (BV/TV) | Ovariectomy (OVX) Mouse Model | Significant, dose-dependent increase in BV/TV, alleviating bone loss | [2][6][9] |

Visualized Signaling Pathways and Workflows

Caption: this compound inhibits RANKL signaling by preventing IκB degradation and downregulating c-Fos and NFATc1.

Caption: Experimental workflow for in vitro analysis of this compound's effects on osteoclastogenesis.

Caption: Experimental workflow for in vivo evaluation of this compound in an osteoporosis mouse model.

Detailed Experimental Protocols

The following protocols are summarized from the methodologies described in the cited research.

Cell Culture and Osteoclast Differentiation (In Vitro)

-

Isolation of BMMs: Bone marrow cells are flushed from the femurs and tibias of 6-8 week old C57BL/6J mice.

-

Macrophage Culture: Cells are cultured in α-MEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 30 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 3 days to generate bone marrow-derived macrophages (BMMs).

-

Osteoclast Induction: BMMs are seeded into plates. After 24 hours, the medium is replaced with fresh medium containing 50 ng/mL RANKL and 30 ng/mL M-CSF. This compound (e.g., at 1 µM and 5 µM) or a vehicle control is added to the respective treatment groups. The medium is replaced every 2 days.

Cell Viability Assay (CCK-8)

-

BMMs are seeded in a 96-well plate.

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).

-

10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 2 hours.

-

The absorbance is measured at 450 nm using a microplate reader to determine cell viability relative to the control group.[2]

TRAP Staining and Quantification

-

After 5-7 days of differentiation, cells are fixed with 4% paraformaldehyde.

-

Cells are stained for Tartrate-Resistant Acid Phosphatase (TRAP) using a leukocyte acid phosphatase kit according to the manufacturer's instructions.

-

TRAP-positive cells that are multinucleated (≥3 nuclei) are identified as osteoclasts and counted under a microscope.[5]

Quantitative Real-Time PCR (qPCR)

-

Total RNA is extracted from cultured cells using an RNA extraction reagent (e.g., TRIzol).

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

qPCR is performed using a SYBR Green master mix and specific primers for target genes (e.g., NFATc1, c-Fos, CTSK, RANK) and a housekeeping gene (e.g., GAPDH) for normalization.[10]

-

Relative gene expression is calculated using the 2-ΔΔCt method.

Western Blotting

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NFATc1, c-Fos, IκB, Tubulin, GAPDH) overnight at 4°C.[2]

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using image analysis software.[2]

In Vivo Ovariectomy (OVX) Mouse Model

-

Surgery: 8-week-old female C57BL/6J mice undergo either a sham operation or a bilateral ovariectomy (OVX) to induce osteoporosis.

-

Treatment: After a recovery period, OVX mice are randomly assigned to treatment groups and administered either vehicle or this compound (e.g., via intraperitoneal injection) daily for several weeks.

-

Analysis: At the end of the treatment period, mice are euthanized. Femurs are collected, fixed, and analyzed using micro-computed tomography (micro-CT) to quantify bone parameters such as bone volume/tissue volume (BV/TV), trabecular number, and trabecular thickness.[6][9]

Conclusion and Therapeutic Potential

The collective evidence from in vitro and in vivo studies strongly indicates that this compound is a potent inhibitor of RANKL-induced osteoclastogenesis.[6] By targeting the NF-κB and NFATc1 signaling pathways, ArcyA effectively suppresses the differentiation and resorptive function of osteoclasts without inducing cytotoxicity.[2][5] Its demonstrated efficacy in mitigating bone loss in an animal model of osteoporosis highlights its significant therapeutic potential.[2][9] this compound represents a promising candidate for the development of novel therapeutics for the treatment of osteoporosis and other disorders characterized by excessive bone resorption.[1][6] Further investigation into its clinical applications is warranted.[1]

References

- 1. This compound Alleviates Osteoporosis by Suppressing RANKL-Induced Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NFATc1: functions in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Alleviates Osteoporosis by Suppressing RANKL-Induced Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 10. researchgate.net [researchgate.net]

Biosynthesis of Arcyriaflavin A in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arcyriaflavin A, a member of the indolocarbazole family of natural products, exhibits a range of biological activities, making it a compound of interest for drug development. This technical guide provides a comprehensive overview of the biosynthesis of this compound in Streptomyces. It details the enzymatic pathway, the genetic basis for its production, and the regulatory mechanisms that govern its synthesis. This document synthesizes current knowledge to serve as a resource for researchers in natural product biosynthesis, microbial genetics, and pharmaceutical sciences.

Introduction

Indolocarbazoles are a class of alkaloids characterized by a core indolo[2,3-a]pyrrole[3,4-c]carbazole ring system. This compound is a notable member of this family, serving as a key intermediate in the biosynthesis of other bioactive compounds, such as Arcyriaflavin F. The biosynthesis of these complex molecules from simple precursors in Streptomyces is a testament to the intricate enzymatic machinery present in these bacteria. Understanding this pathway is crucial for harnessing the potential of this compound and its derivatives for therapeutic applications.

The this compound Biosynthetic Pathway

The biosynthesis of this compound in Streptomyces venezuelae is orchestrated by the acf biosynthetic gene cluster (BGC). The core of this compound is assembled from two molecules of L-tryptophan through a series of enzymatic reactions. While the complete enzymatic cascade for this compound is an active area of research, significant insights have been gained through the study of homologous pathways, such as those for rebeccamycin and staurosporine biosynthesis.

The proposed pathway begins with the conversion of L-tryptophan to indole-3-pyruvic acid imine, followed by the formation of chromopyrrolic acid. This intermediate then undergoes oxidative cyclization and further modifications to yield the final this compound scaffold.

Key Enzymes and their Proposed Functions

The acfODCP gene cassette within the acf BGC is responsible for the synthesis of this compound. The functions of the enzymes encoded by these genes are inferred from their homology to well-characterized enzymes in the rebeccamycin (reb) and staurosporine (sta) biosynthetic pathways.

| Gene | Homologous Protein | Proposed Function in this compound Biosynthesis |

| acfO | RebO / StaO | L-tryptophan oxidase; catalyzes the oxidation of L-tryptophan to its corresponding imine.[1] |

| acfD | RebD / StaD | Heme-dependent peroxidase; involved in the formation of the chromopyrrolic acid scaffold from two molecules of indole-3-pyruvic acid imine.[1] |

| acfP | RebP / StaP | Cytochrome P450 enzyme; catalyzes the oxidative aryl-aryl coupling and decarboxylation of chromopyrrolic acid to form the indolocarbazole core.[2][3] |

| acfC | RebC / StaC | Flavin-dependent monooxygenase; directs the final oxidative steps to form the maleimide ring of this compound.[2][4] |

Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway for this compound from L-tryptophan.

Experimental Data and Protocols

The elucidation of the this compound biosynthetic pathway has been primarily achieved through heterologous expression of the acf gene cluster in a model Streptomyces host, followed by metabolic analysis.

Production Data

Quantitative data on this compound production is often dependent on the specific experimental conditions, including the heterologous host, culture medium, and fermentation parameters. The following table summarizes the observed production based on the available literature.

| Heterologous Host | Gene Cluster Expressed | Observed Product(s) | Production Level | Reference |

| Streptomyces coelicolor M1152 | acfODCP | This compound, K-252c | This compound was the major product, constituting over 95% of the total indolocarbazoles detected. | [5] |

| Streptomyces coelicolor M1152 | acfXODCP | Arcyriaflavin F, this compound | Arcyriaflavin F was the major product. | [6][7][8] |

Key Experimental Protocols

The following provides a generalized overview of the methodologies used to study the this compound biosynthetic pathway.

-

Vector Construction: The acfODCP gene cluster is amplified from the genomic DNA of Streptomyces venezuelae and cloned into an appropriate E. coli-Streptomyces shuttle vector (e.g., pSET152-based vectors).

-

Host Strain: The resulting plasmid is introduced into a suitable heterologous host, such as Streptomyces coelicolor M1152, via intergeneric conjugation from an E. coli donor strain.

-

Cultivation: Exconjugants are selected and cultivated on a suitable production medium (e.g., MS agar) to allow for the expression of the biosynthetic genes and production of the metabolites.

-

Extraction: The culture medium is extracted with an organic solvent, such as ethyl acetate, to isolate the produced secondary metabolites.

-

Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the produced indolocarbazoles by comparing their retention times and mass-to-charge ratios with authentic standards.

Experimental Workflow Diagram

The diagram below outlines the general workflow for the heterologous expression and analysis of the this compound biosynthetic pathway.

Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites like this compound in Streptomyces is tightly regulated at multiple levels. While specific regulators of the acf gene cluster have not yet been identified, the general principles of antibiotic regulation in Streptomyces are applicable.

Hierarchical Regulatory Network

A complex network of regulatory proteins controls the onset and level of secondary metabolite production. This network often involves:

-

Global Regulators: These proteins respond to environmental and physiological signals, such as nutrient availability and cell density, to coordinate the expression of multiple biosynthetic gene clusters.

-

Pathway-Specific Regulators: These are typically encoded within the biosynthetic gene cluster and directly control the transcription of the biosynthetic genes. They often belong to families such as SARPs (Streptomyces Antibiotic Regulatory Proteins).

Signaling Molecules

Small diffusible signaling molecules, such as γ-butyrolactones, can act as autoregulators, accumulating during growth and triggering the expression of regulatory genes, which in turn activate antibiotic biosynthesis.

Regulatory Cascade Diagram

The following diagram provides a simplified model of the regulatory cascade that likely governs this compound biosynthesis.

Conclusion

The biosynthesis of this compound in Streptomyces is a complex process involving a dedicated set of enzymes encoded by the acf gene cluster. While significant progress has been made in understanding this pathway through homology to other indolocarbazole biosynthetic pathways, further research is needed to fully characterize the individual enzymatic steps and the specific regulatory mechanisms involved. The information presented in this guide provides a solid foundation for future studies aimed at elucidating the complete biosynthetic pathway and for the bioengineering of Streptomyces to enhance the production of this compound and its derivatives for potential therapeutic use.

References

- 1. Enzymatic generation of the chromopyrrolic acid scaffold of rebeccamycin by the tandem action of RebO and RebD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Staurosporine and rebeccamycin aglycones are assembled by the oxidative action of StaP, StaC, and RebC on chromopyrrolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combinatorial biosynthesis of antitumor indolocarbazole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystallographic trapping in the rebeccamycin biosynthetic enzyme RebC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kar.kent.ac.uk [kar.kent.ac.uk]

- 6. Biosynthesis of Arcyriaflavin F from Streptomyces venezuelae ATCC 10712 - Kent Academic Repository [kar.kent.ac.uk]

- 7. Biosynthesis of Arcyriaflavin F from Streptomyces venezuelae ATCC 10712 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Arcyriaflavin Analogs and Their Bioactivity

This guide provides a comprehensive overview of Arcyriaflavin analogs, a class of indolocarbazole alkaloids, detailing their synthesis, diverse bioactivities, and the experimental methodologies used to evaluate their therapeutic potential.

Introduction to Arcyriaflavins

Arcyriaflavins are a sub-family of indolocarbazole natural products characterized by a distinctive maleimide moiety fused to an indolocarbazole core.[1] Originally isolated from slime molds of the genus Arcyria, these compounds and their synthetic analogs have garnered significant interest in the scientific community due to their wide range of biological activities.[1] Their rigid, planar structure allows them to intercalate into DNA and interact with various protein targets, particularly protein kinases, making them promising candidates for drug discovery programs.

Synthesis of Arcyriaflavin Analogs

The synthesis of Arcyriaflavin analogs is a complex process that has been approached through various strategies. A common theme in many synthetic routes is the construction of the central carbazole system.

One efficient method involves the reaction of 2,2'-bridged bis-indoles with 3,4-dibromo-2,5-dihydro-1H-2,5-pyrroledione derivatives under Grignard conditions to form the ring-expanded carbazole system of homoarcyriaflavins.[2] Another notable approach is the application of the Fischer indole synthesis.[3] More contemporary methods have utilized palladium-catalyzed oxidative cyclization to produce a range of Arcyriaflavin derivatives.[1]

The biosynthesis of these compounds has also been investigated. For instance, the production of Arcyriaflavin F, a C-5/C-5'-dihydroxylated indolocarbazole, has been achieved by expressing the acfXODCP genes from Streptomyces venezuelae in Streptomyces coelicolor.[4][5][6] In this pathway, the flavin-dependent monooxygenase AcfX catalyzes the dihydroxylation of Arcyriaflavin A.[4][5][6]

Bioactivity of Arcyriaflavin Analogs

Arcyriaflavin analogs exhibit a broad spectrum of biological activities, with the most prominent being anticancer, anti-endometriosis, and neuroprotective effects. These activities are primarily attributed to their ability to inhibit various protein kinases.

Anticancer Activity

The anticancer properties of Arcyriaflavin analogs stem from their potent inhibition of key kinases involved in cell cycle progression and proliferation.

-

PIM Kinase Inhibition : Several novel Arcyriaflavin-A derivatives have been identified as potent inhibitors of PIM kinases, a family of serine/threonine kinases that are overexpressed in many human cancers.[7][8] Inhibition of PIM kinases by these analogs leads to the suppression of cancer cell growth.[7][8]

-

Cyclin D1-CDK4 Inhibition : this compound has been shown to be an inhibitor of cyclin D1-cyclin-dependent kinase 4 (CDK4).[9] This inhibition leads to cell cycle arrest at the G0/G1 phase, induction of apoptosis, and a reduction in cell viability and proliferation in cancer cells.[9]

Anti-Endometriosis Activity

The inhibitory effect of this compound on Cyclin D1-CDK4 also has therapeutic implications for endometriosis. By inducing apoptosis and inhibiting the proliferation of human endometriotic stromal cells, this compound presents a potential new treatment modality for this condition.[9]

Neuroprotective Effects

While less explored, the parent class of indolocarbazoles is known to have neuroprotective properties.[10][11] The ability of these compounds to modulate kinase activity suggests that Arcyriaflavin analogs may also offer therapeutic benefits for neurodegenerative diseases by interfering with pathological signaling pathways.[10]

Quantitative Bioactivity Data

The following tables summarize the reported quantitative bioactivity data for various Arcyriaflavin analogs.

| Compound | Target | Assay Type | Cell Line | Activity (IC₅₀/EC₅₀) | Reference |

| This compound | Cyclin D1-CDK4 | Cell Viability (MTT) | Endometriotic Stromal Cells | Significant inhibition at 10 µM | [9] |

| This compound | Cyclin D1-CDK4 | Cell Proliferation (BrdU) | Endometriotic Stromal Cells | Significant inhibition at 10 µM | [9] |

| Compound 8 | Antitumor | Cell Proliferation | 59 cancer cell lines | Average 50% suppression at 0.501 µM | [12] |

| Compound 5a | EGFR | Kinase Inhibition | - | IC₅₀ = 0.116 µM | [12] |

| Compound 5a | HER2 | Kinase Inhibition | - | IC₅₀ = 0.055 µM | [12] |

| Compound 5b | EGFR | Kinase Inhibition | - | IC₅₀ = 0.132 µM | [12] |